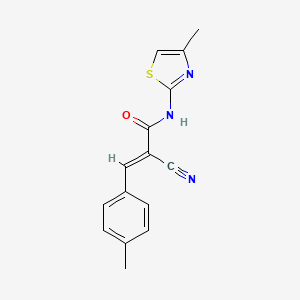
(4-Methylpiperazin-1-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperazin-1-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H22N4O2 and its molecular weight is 290.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
In Situ Template Generation in Synthesis
A novel approach to synthesizing open-framework zinc phosphites and phosphates was demonstrated by Wang et al. (2013), where in situ template generation involving N-methylation transformations was utilized. This method, distinct from conventional methylation, indicates the potential of utilizing similar compounds in the creation of novel organically templated metallophosphates with unique structural characteristics (Wang et al., 2013).
Enhancement of Learning and Memory
Research by Zhang Hong-ying (2012) explored the effects of derivatives on learning and memory reconstruction dysfunction in mice, highlighting the therapeutic potential of such compounds in cognitive impairment interventions (Zhang Hong-ying, 2012).
Synthesis and Pharmacological Effects
The synthesis and evaluation of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for their antiarrhythmic and antihypertensive effects were reported by Malawska et al. (2002). Some derivatives displayed significant activities, suggesting the utility of these compounds in developing new therapeutics with alpha-adrenolytic properties (Malawska et al., 2002).
Neurogenic and Antimicrobial Applications
A study on NSI-189 Phosphate, a derivative, showed it enhances synaptic plasticity and reverses cognitive and motor function impairments in a mouse model of Angelman Syndrome, suggesting its potential as a neurogenic molecule for treating various neurodevelopmental disorders (Liu et al., 2019). Additionally, Patel et al. (2011) synthesized new pyridine derivatives exhibiting variable antimicrobial activities, highlighting the broad spectrum of biological applications of these compounds (Patel et al., 2011).
Antimycobacterial Activities
The pyrrole derivative BM212 demonstrated strong inhibitory and bactericidal activities against Mycobacterium tuberculosis, including drug-resistant strains, indicating its potential as an antimycobacterial agent (Deidda et al., 1998).
Mécanisme D'action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
The compound interacts with its target, the tyrosine kinase, by binding to its inactive domain . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This interaction inhibits the activity of the tyrosine kinases, thereby affecting the phosphorylation process.
Pharmacokinetics
It’s worth noting that the compound has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinases, which leads to changes in various cellular processes. This includes disruptions in cell division, growth, and death . The specific molecular and cellular effects would depend on the particular tyrosine kinase being targeted and the specific cellular context.
Analyse Biochimique
Biochemical Properties
It is known that similar compounds, such as Imatinib, have been used as therapeutic agents to treat leukemia by specifically inhibiting the activity of tyrosine kinases
Cellular Effects
Compounds with similar structures have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to bind to inactive Abelson tyrosine kinase domains through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-17-8-10-18(11-9-17)15(20)19-7-5-13(12-19)21-14-4-2-3-6-16-14/h2-4,6,13H,5,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDVZIRIQATPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
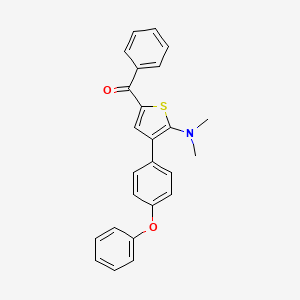

![N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide](/img/structure/B2754719.png)

![N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
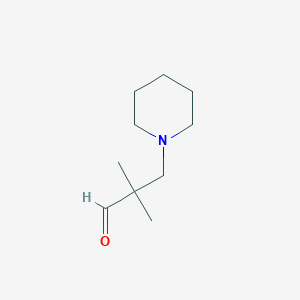


![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B2754728.png)
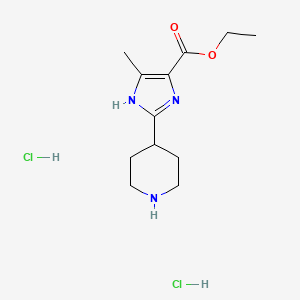
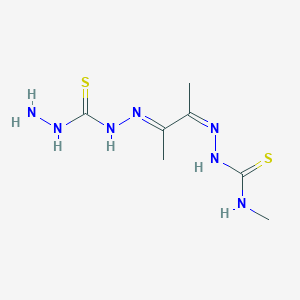
![3-Methyl-8-(naphthalen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2754736.png)
